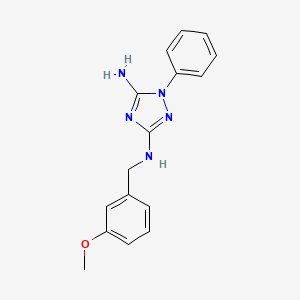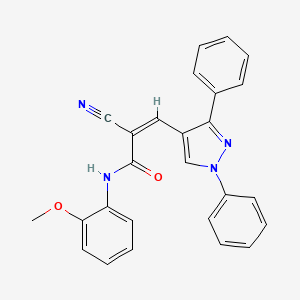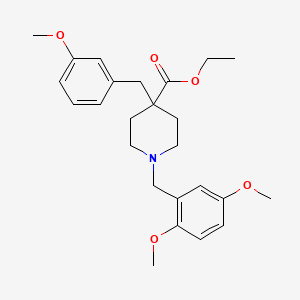![molecular formula C20H21N3O B4833308 N-[4-(cyanomethyl)phenyl]-4-(piperidin-1-yl)benzamide](/img/structure/B4833308.png)
N-[4-(cyanomethyl)phenyl]-4-(piperidin-1-yl)benzamide
概要
説明
N-[4-(cyanomethyl)phenyl]-4-(piperidin-1-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a benzamide core with a cyanomethyl group attached to the phenyl ring and a piperidinyl group attached to another phenyl ring. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyanomethyl)phenyl]-4-(piperidin-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the cyanomethyl intermediate: This step involves the reaction of a suitable precursor with a cyanomethylating agent under controlled conditions to introduce the cyanomethyl group.
Coupling with piperidinyl benzamide: The cyanomethyl intermediate is then coupled with a piperidinyl benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-[4-(cyanomethyl)phenyl]-4-(piperidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the cyanomethyl group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanomethyl or piperidinyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学的研究の応用
N-[4-(cyanomethyl)phenyl]-4-(piperidin-1-yl)benzamide has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-[4-(cyanomethyl)phenyl]-4-(piperidin-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl and piperidinyl groups play crucial roles in binding to these targets, modulating their activity, and triggering downstream signaling pathways. Detailed studies on the compound’s binding affinity and specificity help elucidate its mechanism of action.
類似化合物との比較
Similar Compounds
N-(4-Cyanophenyl)benzamide: This compound shares the cyanophenyl group but lacks the piperidinyl moiety, resulting in different chemical properties and reactivity.
N-(4-Cyanomethyl)phenyl)-4-(morpholin-1-yl)benzamide: Similar structure but with a morpholine ring instead of piperidine, leading to variations in biological activity and applications.
Uniqueness
N-[4-(cyanomethyl)phenyl]-4-(piperidin-1-yl)benzamide is unique due to the presence of both cyanomethyl and piperidinyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for diverse scientific research and industrial applications.
特性
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-4-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c21-13-12-16-4-8-18(9-5-16)22-20(24)17-6-10-19(11-7-17)23-14-2-1-3-15-23/h4-11H,1-3,12,14-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWMXLQWXSMMVCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-chloro-2-methoxyphenyl)-N'-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]urea](/img/structure/B4833232.png)

![2-[4-(3-METHYLPIPERIDIN-1-YL)-4-OXOBUTYL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B4833240.png)
![1-phenyl-N-[2-[(1-phenyl-3-pyridin-3-ylpyrazole-4-carbonyl)amino]ethyl]-3-pyridin-3-ylpyrazole-4-carboxamide](/img/structure/B4833251.png)


![Methyl {[4-(4-fluorophenyl)pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B4833271.png)
![N-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B4833276.png)

![methyl 6-{[(2-{[(2-bromobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4833310.png)
![4-[1-(2-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-5-(1,3,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4833323.png)
![1-[3-(2-methoxy-4-methylphenoxy)propoxy]-2,5-pyrrolidinedione](/img/structure/B4833326.png)

![(5E)-1-[(4-methoxyphenyl)methyl]-5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4833334.png)
